Product packaging for (3S)-3-hydroxydecanoic acid(Cat. No.:CAS No. 19526-23-9)

(3S)-3-hydroxydecanoic acid

Cat. No.: B1666295
CAS No.: 19526-23-9
M. Wt: 188.26 g/mol
InChI Key: FYSSBMZUBSBFJL-VIFPVBQESA-N
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Description

(3S)-3-Hydroxydecanoic acid (CAS Number: 19526-23-9) is a chiral, stereoisomerically pure hydroxy fatty acid with the molecular formula C 10 H 20 O 3 and an average molecular mass of 188.267 g/mol . This compound, also known under its synonym Myrmicacin , is characterized by a hydroxy group at the third carbon of a decanoic acid backbone, a feature that defines its chemical reactivity and biological activity . The specified (S) configuration at the stereocenter is critical for studies in stereoselective synthesis and for probing the biological significance of chirality in lipid-mediated signaling pathways. In the research setting, (S)-3-Hydroxydecanoic acid serves as a valuable biochemical tool. It is a relevant metabolite in the study of bacterial quorum sensing and fatty acid biosynthesis, particularly as a monomeric precursor for polyhydroxyalkanoates (PHAs) - microbial polyesters of industrial and biotechnological interest . Its defined stereochemistry makes it essential for investigating enzyme-substrate specificity and for the synthesis of complex natural products. This product is labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with care, referring to the material safety data sheet (MSDS). The supplied compound is of high purity and should be stored sealed in a dry environment at room temperature to maintain its stability and integrity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O3 B1666295 (3S)-3-hydroxydecanoic acid CAS No. 19526-23-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-hydroxydecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSSBMZUBSBFJL-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[C@@H](CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Hydroxycapric acid
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CAS No.

19526-23-9
Record name 3-Hydroxydecanoic acid, (3S)-
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Record name (3S)-3-hydroxydecanoic acid
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Record name 3-HYDROXYDECANOIC ACID, (3S)-
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Record name 3-Hydroxycapric acid
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URL http://www.hmdb.ca/metabolites/HMDB0002203
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Metabolic Pathways of 3s 3 Hydroxydecanoic Acid

De Novo Fatty Acid Biosynthesis Pathway

The de novo synthesis of fatty acids is an anabolic pathway that builds fatty acids from two-carbon units derived from acetyl-CoA. nih.govmedicoapps.orgpharmaguideline.com In certain microorganisms, this pathway can be engineered to produce hydroxy fatty acids, including the (R)-enantiomer of 3-hydroxydecanoic acid. nih.govebi.ac.uk This pathway begins with simple carbon sources and proceeds through a series of enzymatic steps. nih.gov

The synthesis initiates with primary carbon sources like glucose or fructose (B13574), which are processed through glycolysis to produce acetyl-CoA, the fundamental building block for fatty acid synthesis. medicoapps.orgpharmaguideline.com The process is carried out by the multi-enzyme fatty acid synthase (FAS) complex. During the elongation cycles, the growing acyl chain is covalently attached to an Acyl Carrier Protein (ACP), forming acyl-ACP thioesters. A key intermediate in this process is (R)-3-hydroxydecanoyl-ACP, which can be shunted from the standard fatty acid synthesis pathway to produce hydroxy fatty acids. nih.govnih.gov

Specific enzymes are crucial for diverting the (R)-3-hydroxydecanoyl-ACP intermediate towards the production of free 3-hydroxydecanoic acid. This has been particularly studied in recombinant Escherichia coli and Pseudomonas putida. nih.govebi.ac.uknih.gov

(R)-3-hydroxydecanoyl-acyl carrier protein-coenzyme A transacylase (PhaG) : This enzyme plays a pivotal role by transferring the (R)-3-hydroxydecanoyl moiety from the acyl carrier protein (ACP) to coenzyme A (CoA). nih.govuniprot.org This conversion from (R)-3-hydroxydecanoyl-ACP to (R)-3-hydroxydecanoyl-CoA is a critical step linking the de novo fatty acid synthesis pathway to the formation of hydroxyalkanoates. nih.govnih.gov

Thioesterase II (TesB) : Following the action of PhaG, Thioesterase II catalyzes the hydrolysis of the thioester bond in (R)-3-hydroxydecanoyl-CoA. nih.govnih.gov This cleavage releases the free (R)-3-hydroxydecanoic acid. nih.gov The expression of both phaG and tesB genes is essential for the efficient production of 3-hydroxydecanoic acid from simple carbon sources in engineered bacteria. ebi.ac.uknih.gov

Table 1: Key Enzymes in the De Novo Biosynthesis of (R)-3-Hydroxydecanoic Acid

EnzymeGeneSource Organism (Example)Function
(R)-3-hydroxydecanoyl-acyl carrier protein-coenzyme A transacylasephaGPseudomonas putidaTransfers the (R)-3-hydroxydecanoyl group from ACP to CoA, forming (R)-3-hydroxydecanoyl-CoA. nih.govuniprot.org
Thioesterase IItesBEscherichia coliHydrolyzes (R)-3-hydroxydecanoyl-CoA to yield free (R)-3-hydroxydecanoic acid and CoA. nih.govnih.govuniprot.org

Fatty Acid Degradation Pathways: Beta-Oxidation

Beta-oxidation is the primary catabolic pathway for breaking down fatty acids to generate energy in the form of acetyl-CoA, NADH, and FADH2. wikipedia.orgmicrobenotes.com This process occurs within the mitochondria and involves a series of four recurring enzymatic reactions. wikipedia.orgabcam.com An intermediate of this pathway is (3S)-3-hydroxyacyl-CoA, making beta-oxidation a relevant metabolic route for (3S)-3-hydroxydecanoic acid.

For a fatty acid like decanoic acid to be degraded via beta-oxidation, it must first be activated and then transported into the mitochondrial matrix where the oxidative enzymes are located. abcam.com

Before entering the mitochondria, free fatty acids in the cytosol are activated in an ATP-dependent reaction. microbenotes.comcreative-proteomics.com Long-chain acyl-CoA synthetases (ACS) catalyze the thioesterification of the fatty acid with coenzyme A. nih.govwikipedia.org This reaction converts the fatty acid (e.g., decanoic acid) into its activated form, fatty acyl-CoA (e.g., decanoyl-CoA), which is then primed for transport and metabolism. creative-proteomics.comnih.gov

The inner mitochondrial membrane is impermeable to long-chain acyl-CoA molecules. aocs.orgmdpi.com Their entry into the mitochondrial matrix is facilitated by the carnitine shuttle system, which involves several key proteins: mdpi.comnih.gov

Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 converts the long-chain acyl-CoA into acylcarnitine. abcam.commdpi.comnih.gov

Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the movement of acylcarnitine into the matrix in exchange for free carnitine. abcam.commdpi.com

Carnitine Palmitoyltransferase 2 (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the process, converting acylcarnitine back to acyl-CoA and releasing carnitine. abcam.commdpi.com

Once decanoyl-CoA is present in the mitochondrial matrix, it can enter the beta-oxidation spiral. The second step of this cycle is the hydration of the trans-2-enoyl-CoA intermediate by enoyl-CoA hydratase, which specifically produces the L-3-hydroxyacyl-CoA stereoisomer, which corresponds to (3S)-3-hydroxydecanoyl-CoA. wikipedia.orgabcam.com This intermediate is then further oxidized in the subsequent step of the pathway. abcam.com

Table 2: Enzymes in Fatty Acid Activation and Mitochondrial Transport

Enzyme/ProteinLocationFunction
Acyl-CoA Synthetase (ACS)Cytosol / Outer Mitochondrial MembraneActivates fatty acids by converting them to acyl-CoA thioesters. creative-proteomics.comnih.gov
Carnitine Palmitoyltransferase 1 (CPT1)Outer Mitochondrial MembraneConverts acyl-CoA to acylcarnitine for transport. abcam.commdpi.com
Carnitine-Acylcarnitine Translocase (CACT)Inner Mitochondrial MembraneTransports acylcarnitine into the mitochondrial matrix. abcam.commdpi.com
Carnitine Palmitoyltransferase 2 (CPT2)Inner Mitochondrial Membrane (Matrix side)Re-converts acylcarnitine to acyl-CoA within the matrix. abcam.commdpi.com

Enzymatic Steps in Beta-Oxidation

The formation of (3S)-3-hydroxydecanoyl-CoA during the beta-oxidation of a fatty acid with ten or more carbons involves a sequence of four core enzymatic reactions. These reactions are catalyzed by a group of enzymes located within the mitochondria in eukaryotes and the cytosol in prokaryotes microbenotes.comwikipedia.org.

The key enzymes directly involved in the steps leading to and subsequent processing of (3S)-3-hydroxydecanoyl-CoA are 3-hydroxyacyl-CoA dehydrogenase and thiolase.

3-Hydroxyacyl-CoA Dehydrogenase:

This enzyme catalyzes the third step of the beta-oxidation cycle, which is the NAD+-dependent oxidation of an L-3-hydroxyacyl-CoA to a 3-ketoacyl-CoA abcam.comwikipedia.org. In the context of decanoic acid metabolism, L-3-hydroxydecanoyl-CoA is oxidized to 3-ketodecanoyl-CoA. 3-Hydroxyacyl-CoA dehydrogenase exhibits broad substrate specificity, acting on acyl-CoAs of varying chain lengths qmul.ac.uk. Human 3-hydroxyacyl-CoA dehydrogenase (HADH) shows a preference for medium-chain substrates nih.gov. The reaction is stereospecific, acting on the L-isomer ((3S)-isomer) of the 3-hydroxyacyl-CoA wikipedia.orgebi.ac.uk.

The catalytic mechanism involves a conserved Glu-His diad that facilitates the deprotonation of the hydroxyl group on the third carbon of the acyl-CoA substrate ebi.ac.uk. This is followed by the transfer of a hydride ion to NAD+, resulting in the formation of NADH and the 3-ketoacyl-CoA product ebi.ac.uk.

Thiolase:

Also known as 3-ketoacyl-CoA thiolase, this enzyme catalyzes the final step in the beta-oxidation cycle ebi.ac.ukwikipedia.org. It facilitates the thiolytic cleavage of a 3-ketoacyl-CoA by another molecule of Coenzyme A (CoA). For the degradation of decanoic acid, 3-ketodecanoyl-CoA is cleaved by thiolase to yield acetyl-CoA and octanoyl-CoA researchgate.net.

Thiolases are categorized into two main types: degradative thiolases (thiolase I) and biosynthetic thiolases (thiolase II) wikipedia.org. Degradative thiolases, involved in beta-oxidation, have a broad substrate chain-length specificity ebi.ac.ukwikipedia.org. The reaction mechanism proceeds in two steps, involving the formation of a covalent acyl-enzyme intermediate with a catalytic cysteine residue wikipedia.org.

EnzymeSubstrateProduct(s)Cofactor/CoenzymeCellular Location
3-Hydroxyacyl-CoA Dehydrogenase(3S)-3-Hydroxydecanoyl-CoA3-Ketodecanoyl-CoA, NADH, H+NAD+Mitochondria
Thiolase (3-Ketoacyl-CoA thiolase)3-Ketodecanoyl-CoA, Coenzyme AAcetyl-CoA, Octanoyl-CoACoenzyme AMitochondria

Metabolic Interconnections and Regulation in Lipid Metabolism

The metabolic pathway leading to and from this compound is tightly integrated with the broader network of lipid metabolism and is subject to intricate regulatory mechanisms to maintain cellular energy homeostasis.

The rate of beta-oxidation, and thus the flux of intermediates like (3S)-3-hydroxydecanoyl-CoA, is regulated at several key points:

Substrate Availability: The entry of fatty acids into the mitochondria is a critical control point. This process is regulated by the carnitine palmitoyltransferase (CPT) system. Malonyl-CoA, an intermediate in fatty acid synthesis, is a potent inhibitor of CPT1, thereby preventing fatty acid oxidation when synthesis is active microbenotes.comaocs.org.

Hormonal Control: Hormones such as insulin, glucagon, and adrenaline influence the availability of fatty acids for oxidation. Insulin inhibits the breakdown of stored fats (lipolysis), while glucagon and adrenaline stimulate it, increasing the supply of fatty acids to the beta-oxidation pathway microbenotes.com.

Allosteric Regulation: The activity of the beta-oxidation enzymes themselves is subject to feedback inhibition. High ratios of NADH/NAD+ and acetyl-CoA/CoA can allosterically inhibit 3-hydroxyacyl-CoA dehydrogenase and thiolase, respectively, signaling that the cell has sufficient energy and reducing the rate of fatty acid breakdown aocs.org.

Deficiencies in long-chain 3-hydroxyacyl-CoA dehydrogenase can lead to the accumulation of 3-hydroxy fatty acids, including 3-hydroxydecanoic acid, which has been associated with metabolic disorders nih.govhmdb.ca.

Regulatory MechanismEffector Molecule/HormoneEffect on Beta-Oxidation
Substrate AvailabilityMalonyl-CoAInhibition
Hormonal ControlInsulinInhibition
Hormonal ControlGlucagon, AdrenalineActivation
Allosteric RegulationHigh NADH/NAD+ ratioInhibition
Allosteric RegulationHigh Acetyl-CoA/CoA ratioInhibition

Interactions with Polyhydroxyalkanoate (PHA) Metabolism

This compound is a crucial precursor for the biosynthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs) in various bacteria, such as Pseudomonas putida nih.gov. PHAs are biodegradable polyesters produced by microorganisms as intracellular carbon and energy storage compounds researchgate.net.

The key enzyme that links fatty acid metabolism to PHA synthesis is (R)-3-hydroxydecanoyl-acyl carrier protein (ACP):CoA transacylase , encoded by the phaG gene nih.govebi.ac.uk. While beta-oxidation produces the (S)-stereoisomer of 3-hydroxyacyl-CoAs, the de novo fatty acid biosynthesis pathway generates (R)-3-hydroxyacyl-ACPs. The PhaG enzyme catalyzes the conversion of (R)-3-hydroxydecanoyl-ACP to (R)-3-hydroxydecanoyl-CoA nih.gov. This CoA thioester is then a direct substrate for PHA synthase (PhaC), which polymerizes it into the PHA polymer nih.gov.

Therefore, PhaG provides a critical metabolic link, allowing bacteria to channel intermediates from fatty acid synthesis into the production of PHAs nih.govesf.edu. The main constituent of PHAs synthesized from non-fatty acid carbon sources like gluconate in P. putida is often (R)-3-hydroxydecanoate, highlighting the importance of this specific intermediate nih.gov. In recombinant E. coli expressing the phaG gene, the production of 3-hydroxydecanoic acid has been demonstrated ebi.ac.uk.

Metabolic Interplay with Other Lipid-Derived Molecules

Beyond its role as an intermediate in beta-oxidation and a precursor for PHA synthesis, this compound can be further metabolized, indicating its interplay with other lipid-derived molecules.

In humans, 3-hydroxy fatty acids, including 3-hydroxydecanoic acid, can undergo omega-oxidation . This metabolic pathway involves the hydroxylation of the terminal methyl group (the omega carbon) of the fatty acid. This process can lead to the formation of 3-hydroxy dicarboxylic acids nih.gov. For instance, 3-hydroxydecanoic acid can be converted to 3,10-dihydroxydecanoic acid and 3,9-dihydroxydecanoic acid nih.gov. These resulting dicarboxylic acids can then be further metabolized through beta-oxidation from the omega-end nih.gov. The excretion of 3-hydroxy dicarboxylic acids in urine is often elevated in conditions where fatty acid oxidation is either increased or impaired nih.gov.

Furthermore, (R)-3-hydroxydecanoic acid is a component of the lipid A moiety of lipopolysaccharides (LPS) in some bacteria, such as certain strains of Pseudomonas aeruginosa and Helicobacter pylori caymanchem.com. This indicates a role for this molecule in the structural components of the bacterial outer membrane. It has also been identified as an antifungal compound produced by some lactic acid bacteria, such as Lactobacillus plantarum nih.gov.

Microbial Production Strategies for 3s 3 Hydroxydecanoic Acid

Utilization of Bacterial Strains as Production Platforms

Several bacterial species have been identified and engineered to serve as efficient cell factories for the production of (3S)-3-hydroxydecanoic acid. These microorganisms offer distinct advantages in terms of their genetic tractability, metabolic versatility, and growth characteristics. The most extensively studied platforms include recombinant Escherichia coli, various Pseudomonas species, and select strains of Lactobacillus plantarum.

Escherichia coli is a widely used host for metabolic engineering due to its well-characterized genetics and rapid growth. Recombinant E. coli strains have been successfully engineered to produce 3-hydroxydecanoic acid (3HD) by introducing key biosynthetic genes. A pivotal enzyme in this process is (R)-3-hydroxydecanoyl-acyl carrier protein (ACP):CoA transacylase, encoded by the phaG gene, which links the fatty acid de novo synthesis pathway to the production of 3-hydroxyalkanoates researchgate.net.

Heterologous expression of the phaG gene from Pseudomonas putida in E. coli HB101 has been shown to result in the extracellular production of 3HD from unrelated carbon sources like fructose (B13574) and glucose asm.org. Research has demonstrated that the choice of carbon source can significantly impact production, with fructose leading to approximately three times higher yields of 3HD (587 mg/L) compared to glucose under similar culture conditions asm.org.

Further studies have highlighted the crucial role of thioesterase II, encoded by the tesB gene in E. coli, in the production of 3HD researchgate.net. Co-expression of phaG and tesB has been found to up-regulate each other, leading to enhanced synthesis of 3HD from glucose or fructose researchgate.net. One study reported that an engineered E. coli strain harboring both phaG and tesB could produce 1.02 g/L of (R)-3-hydroxydecanoic acid researchgate.net. The proposed pathway involves the conversion of 3-hydroxydecanoyl-ACP to (R)-3-hydroxydecanoyl-CoA by PhaG, followed by the hydrolysis of the CoA thioester to free 3HD by TesB researchgate.net.

Production of 3-Hydroxydecanoic Acid by Recombinant E. coli Strains

StrainKey Genes ExpressedCarbon Source3HD Titer (mg/L)Reference
E. coli HB101 (pLZZGPp)phaGFructose587 asm.org
Recombinant E. coliphaG, tesBFructose1020 researchgate.net

Pseudomonas species, particularly P. putida and P. aeruginosa, are natural producers of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), for which 3-hydroxydecanoic acid is a monomeric unit scribd.com. This innate capability makes them attractive candidates for the production of free 3-hydroxyalkanoic acids (3HAs).

Pseudomonas putida KT2442 is a well-studied strain capable of accumulating mcl-PHAs from various carbon sources scribd.com. To channel metabolic flux towards the production of monomeric 3HAs, genetic modifications are necessary. One key strategy involves knocking out the PHA synthase operon (phaC1-phaZ-phaC2) to prevent the polymerization of 3-hydroxyacyl-CoA monomers scribd.comasm.org. By introducing the tesB gene (encoding thioesterase II) into a PHA synthesis-deficient mutant of P. putida, researchers have successfully redirected the metabolic pathway to produce extracellular 3HAs asm.orgnih.gov. In one study, a fed-batch fermentation of an engineered P. putida strain produced 7.27 g/L of extracellular 3HAs, with (R)-3-hydroxydodecanoic acid being the dominant component asm.org.

Pseudomonas aeruginosa has also been engineered for the production of (R)-3-hydroxydecanoic acid. This bacterium produces rhamnolipids, which are synthesized from R-3-(R-3-hydroxyalkanoyloxy) alkanoic acids (HAAs) nih.gov. By truncating the rhamnolipid synthesis pathway through the knockout of the downstream genes rhlB and rhlC, the intermediate HAAs can be accumulated nih.govnih.gov. These HAAs can then be hydrolyzed under alkaline conditions to yield (R)-3-hydroxydecanoic acid monomers with high purity nih.govnih.gov. This strategy, combined with the knockout of genes in the competing β-oxidation pathway, has led to HAA titers of approximately 18 g/L, which can subsequently be converted to (R)-3-hydroxydecanoic acid nih.govnih.gov.

Lactobacillus plantarum is a versatile lactic acid bacterium that has been found to naturally produce antifungal compounds, including 3-hydroxy fatty acids. A specific strain, Lactobacillus plantarum MiLAB 14, isolated from lilac flowers, has been identified to produce four antifungal substances, one of which is (3R)-3-hydroxydecanoic acid asm.orgasm.orgnih.gov.

The production of these 3-hydroxy fatty acids in the supernatant of L. plantarum MiLAB 14 cultures has been observed to follow the pattern of bacterial growth asm.orgnih.gov. While the primary research focus on these compounds from L. plantarum has been their antifungal activity against various molds and yeasts, their natural production presents an interesting platform for further investigation into optimizing yields for chemical synthesis asm.orgnih.gov. The concentrations of 3-hydroxydecanoic acid produced by this wild-type strain are relatively low compared to engineered E. coli and Pseudomonas strains, but it demonstrates the inherent capability of this bacterium to synthesize the target molecule asm.org.

Natural Production of (3R)-3-Hydroxydecanoic Acid by Lactobacillus plantarum MiLAB 14

CompoundConcentration in Supernatant (µg/ml)Reference
(3R)-3-hydroxydecanoic acid1.6 researchgate.net

Genetic Engineering and Pathway Manipulation for Enhanced Production

To achieve high titers and yields of this compound, metabolic engineering strategies are crucial. These approaches focus on amplifying the biosynthetic pathway towards the desired product while eliminating or downregulating competing metabolic routes that drain precursors or degrade the product.

A common and effective strategy to enhance the production of a target metabolite is to overexpress the genes encoding the key enzymes in its biosynthetic pathway. For 3-hydroxydecanoic acid production, the overexpression of phaG and tesB has proven to be highly effective in recombinant E. coli researchgate.netresearchgate.net.

The phaG gene product, (R)-3-hydroxydecanoyl-ACP:CoA transacylase, plays a critical role in diverting intermediates from the fatty acid synthesis cycle towards the 3-hydroxyalkanoate pathway researchgate.netasm.org. By increasing the expression of phaG, more of the 3-hydroxydecanoyl-ACP intermediate can be converted to (R)-3-hydroxydecanoyl-CoA, the direct precursor for 3-hydroxydecanoic acid researchgate.net.

The tesB gene, encoding thioesterase II, is responsible for the final step of cleaving the CoA group from (R)-3-hydroxydecanoyl-CoA to release the free fatty acid researchgate.net. Overexpression of tesB in conjunction with phaG ensures that the accumulating (R)-3-hydroxydecanoyl-CoA is efficiently converted to the final product, preventing potential feedback inhibition and pulling the metabolic flux towards 3-hydroxydecanoic acid synthesis researchgate.netresearchgate.net. Studies have shown that the combined expression of these two genes leads to a significant increase in 3-hydroxydecanoic acid titers researchgate.net.

In addition to amplifying the desired pathway, it is equally important to block metabolic pathways that compete for the same precursors or that degrade the product. This is typically achieved through gene knockouts.

In Pseudomonas species, the primary competing pathway is the synthesis of polyhydroxyalkanoates (PHAs). The PHA synthase operon, which includes the phaC genes, is responsible for polymerizing 3-hydroxyacyl-CoA monomers into PHA polymers scribd.comasm.org. By knocking out this operon, the flux of 3-hydroxyacyl-CoA is prevented from being incorporated into PHAs, making it available for conversion to free 3-hydroxyalkanoic acids asm.orgnih.gov.

Another major competing pathway is the β-oxidation cycle, which is responsible for the degradation of fatty acids. The genes fadB and fadA encode key enzymes in this pathway, 3-hydroxyacyl-CoA dehydrogenase and 3-ketoacyl-CoA thiolase, respectively asm.org. Deleting these genes weakens the β-oxidation pathway, leading to an accumulation of 3-hydroxyacyl-CoA intermediates that can then be channeled towards the production of 3-hydroxyalkanoic acids asm.orgnih.gov. A P. putida mutant with knockouts in both the PHA synthesis operon and the fadBA genes, and expressing tesB, showed a significant increase in 3HA production compared to a strain with an intact β-oxidation pathway asm.org.

In P. aeruginosa, the rhamnolipid biosynthesis pathway also serves as a competing route. The genes rhlB and rhlC encode for rhamnosyltransferases that add rhamnose moieties to the HAA precursor nih.govnih.gov. Knocking out these genes leads to the accumulation of HAAs, which are dimers of 3-hydroxyalkanoic acids. These can then be chemically hydrolyzed to yield the monomeric (R)-3-hydroxydecanoic acid nih.govnih.gov.

Genetic Modifications for Enhanced 3-Hydroxyalkanoic Acid Production

OrganismGene(s) Knocked OutPathway AffectedEffect on ProductionReference
Pseudomonas putidaphaC1-phaZ-phaC2 (PHA synthesis operon)PHA SynthesisPrevents polymerization, monomers available for 3HA production scribd.comasm.org
Pseudomonas putidafadB, fadABeta-oxidationWeakens fatty acid degradation, increases 3-hydroxyacyl-CoA pool asm.orgnih.gov
Pseudomonas aeruginosarhlB, rhlCRhamnolipid SynthesisAccumulation of HAA precursors for 3HD production nih.govnih.gov

Fermentation Processes and Optimization

The microbial synthesis of this compound is intricately linked to the fermentation strategies employed, which are designed to maximize yield and productivity. Optimization of these processes involves careful selection of microbial strains, carbon substrates, and cultivation conditions to steer metabolic pathways toward the desired product.

The choice of carbon source is a critical factor influencing the efficiency and economic viability of this compound production. Various substrates, ranging from simple sugars to complex lipids, have been successfully utilized.

Recombinant Escherichia coli strains have been engineered to produce 3-hydroxydecanoic acid (3HD) from simple sugars. When expressing the (R)-3-hydroxydecanoyl-acyl carrier protein-coenzyme A transacylase gene (phaG), these strains can channel intermediates from the fatty acid de novo synthesis pathway towards 3HD production. Studies have shown that fructose is a more efficient carbon source than glucose for this process. In one instance, recombinant E. coli produced 587 mg/L of 3HD from fructose, a yield approximately three times higher than that obtained from glucose under the same conditions.

Vegetable oils and their constituent fatty acids are effective substrates, particularly for Pseudomonas species, which are natural producers of related biopolymers. In an engineered strain of Pseudomonas aeruginosa designed to accumulate rhamnolipid precursors, palm oil was found to be a superior carbon source compared to glucose or glycerol, achieving a precursor titer of 12 g/L. nih.gov Similarly, Pseudomonas sp. strain DR2, when cultivated on corn oil and waste vegetable oil, produced polyhydroxyalkanoates (PHAs) where 3-hydroxydecanoate (B1257068) was a major monomer, constituting 36.74% and 34.88% of the total monomers, respectively. nih.govresearchgate.net

Direct feeding of fatty acids is another effective strategy. A mutant strain of Pseudomonas putida with a reduced fatty acid β-oxidation capability was able to synthesize a homopolymer of poly-3-hydroxydecanoate (PHD) when grown on decanoic acid. nih.gov When the same strain was fed dodecanoic acid, it produced a copolymer primarily composed of 3-hydroxydodecanoate (84 mol%) and 3-hydroxydecanoate, demonstrating that the monomer composition of the resulting polymer can be directly influenced by the chain length of the fatty acid substrate. nih.gov

Table 1: Production of this compound or its Precursors from Various Carbon Sources
MicroorganismCarbon SourceProductYield/Titer
Recombinant E. coliFructose3-Hydroxydecanoic Acid587 mg/L
Recombinant E. coliGlucose3-Hydroxydecanoic Acid~196 mg/L
Engineered P. aeruginosaPalm OilHAA Precursor12 g/L
Pseudomonas sp. DR2Corn OilPHA (36.74% 3HD)37.34% PHA (w/w)
Mutant P. putidaDecanoic AcidPoly-3-hydroxydecanoateN/A
Mutant P. putidaDodecanoic AcidP(3HD-co-84% 3HDD)N/A

Optimizing culture conditions is paramount for directing carbon flux towards product synthesis rather than biomass generation. The carbon-to-nitrogen (C/N) ratio is a key regulatory factor, with nitrogen limitation often triggering the accumulation of carbon storage compounds like PHAs, which are polymers of 3-hydroxyalkanoic acids.

In Pseudomonas putida, PHA accumulation is significantly enhanced under nitrogen-limiting conditions. nih.gov For instance, under a strict nitrogen-limited growth regime, P. putida KT2442 accumulated PHA up to 81% of its cell dry weight. nih.gov Analysis of this polymer revealed that 3-hydroxydecanoate was a significant constituent, making up 43.3 mole% of the total monomers. nih.gov This demonstrates that a high C/N ratio effectively channels metabolic intermediates from central carbon metabolism and fatty acid synthesis into the production of 3-hydroxyalkanoic acids. Some studies have explicitly noted that nitrogen limitation appears to promote the extracellular production of 3-hydroxydecanoic acid in recombinant P. putida. researchgate.net

Environmental factors and chemical agents can also modulate the metabolic pathways involved. Triclosan (B1682465) is a well-known antimicrobial agent that functions by inhibiting bacterial fatty acid synthesis, specifically targeting the enoyl-acyl carrier protein reductase (FabI). nih.govdntb.gov.ua However, Pseudomonas aeruginosa exhibits a high level of intrinsic resistance to triclosan because it possesses an alternative, triclosan-resistant enoyl-acyl carrier protein reductase isozyme called FabV. nih.govfrontiersin.org While the bacterium can survive in the presence of triclosan, the agent still inhibits the fatty acid biosynthesis pathway. nih.govokstate.edu This inhibition has pleiotropic effects, leading to a decrease in the production of virulence factors that are derived from fatty acid precursors, including rhamnolipids. frontiersin.org Since this compound is a direct precursor for rhamnolipid synthesis, the presence of triclosan would negatively impact its production by limiting the availability of essential building blocks from the fatty acid synthesis pathway.

Derivation from Rhamnolipid Hydrolysis

An alternative and highly efficient strategy for producing this compound involves the targeted accumulation of its immediate dimeric precursor, followed by a straightforward chemical hydrolysis step. This bio-catalytic/chemical hybrid approach leverages the natural biosynthetic machinery of bacteria like Pseudomonas aeruginosa.

Rhamnolipids are glycolipids synthesized from two primary components: L-rhamnose and a fatty acid tail known as 3-(3-hydroxyalkanoyloxy)alkanoic acid (HAA). nih.govfrontiersin.orgbiorxiv.org The HAA moiety is itself a dimer of two (R)-3-hydroxyalkanoic acid molecules linked by an ester bond. asm.org This dimerization is catalyzed by the enzyme RhlA. nih.govoipub.com Subsequently, the enzymes RhlB and RhlC act as rhamnosyltransferases, adding one and then two rhamnose sugar units to the HAA molecule to form mono- and di-rhamnolipids, respectively. nih.gov

By genetically modifying the rhamnolipid biosynthesis pathway, it is possible to halt the process after the formation of the HAA precursor. A metabolic engineering strategy in Pseudomonas aeruginosa PAO1 involved the knockout of the rhlB and rhlC genes, which encode the rhamnosyltransferases. nih.gov This truncation of the pathway prevented the addition of rhamnose to the HAA dimer, leading to its accumulation in the culture supernatant. nih.govresearchgate.net Further optimization, including the deletion of key genes in the competing β-oxidation pathway, enhanced the precursor yield, resulting in HAA titers of approximately 18 g/L. nih.govresearchgate.netsemanticscholar.org Due to the substrate specificity of the RhlA enzyme in P. aeruginosa, the most abundant HAA produced is the C10-C10 dimer, composed of two 3-hydroxydecanoic acid units. nih.gov

The HAA dimers accumulated through fermentation serve as a direct substrate for the release of monomeric this compound. The ester bond linking the two fatty acid units is susceptible to cleavage under alkaline conditions.

A simple and rapid hydrolysis process has been developed for this conversion. The collected HAA precursors are treated with a 0.5 M sodium hydroxide (B78521) (NaOH) solution and heated to 80°C for 2.5 hours. nih.govsemanticscholar.org This alkaline hydrolysis efficiently breaks the ester linkage, converting the HAA dimers into their constituent monomers. nih.gov Gas chromatography-mass spectrometry (GC-MS) analysis of the final product confirmed that this method yields (R)-3-hydroxydecanoic acid with a purity of approximately 95%. nih.govsemanticscholar.org This two-step process, combining microbial fermentation for precursor synthesis with a subsequent chemical hydrolysis, represents a powerful strategy for the high-titer production of enantiomerically pure this compound. nih.gov

Biological Roles and Molecular Mechanisms

(3S)-3-hydroxydecanoic acid is a key molecule in several microbial signaling systems that regulate gene expression in response to population density. Its functions extend to influencing bacterial virulence and metabolism.

Role in N-Acyl Homoserine Lactone (AHL) Signaling

N-Acyl Homoserine Lactones (AHLs) are a prominent class of signaling molecules used by Gram-negative bacteria for quorum sensing. nih.govresearchgate.net The specificity of these signals is determined by the length and modification of the acyl side chain. nih.gov this compound serves as a precursor or integral part of the acyl side chain in certain AHLs. For instance, N-(3-Hydroxydecanoyl)-homoserine lactone is a known member of the AHL family, directly implicating the 3-hydroxydecanoic acid moiety in cell-to-cell communication. nih.gov These signaling molecules are synthesized by LuxI-type AHL synthases, which utilize S-adenosyl-L-methionine (SAM) and an acyl-acyl carrier protein (acyl-ACP), such as a 3-hydroxydecanoyl-ACP, as substrates. nih.gov The presence of the hydroxyl group on the third carbon of the decanoic acid chain is a critical modification that influences the signal's specificity and binding to its cognate LuxR-type receptor, thereby modulating the expression of genes involved in processes like biofilm formation and virulence factor production. nih.gov

Contribution to Diffusible Signal Factor (DSF) Synthesis

The Diffusible Signal Factor (DSF) family represents another class of quorum-sensing signals, primarily composed of unsaturated fatty acids. In the human pathogen Burkholderia cenocepacia, the specific DSF molecule, known as BDSF (Burkholderia diffusible signal factor) or cis-2-dodecenoic acid, is synthesized from a 3-hydroxy fatty acid intermediate. researchgate.netnih.govnih.gov The synthesis pathway involves a bifunctional enzyme with both dehydratase and thioesterase activities, homologous to crotonase. nih.govnih.gov This enzyme, Bcam0581, acts on a 3-hydroxydodecanoyl-ACP intermediate from the fatty acid synthesis pathway. nih.govnih.gov It first catalyzes the dehydration of the 3-hydroxyacyl-ACP to form a cis-2-enoyl-ACP and subsequently cleaves the thioester bond to release the free fatty acid signal. researchgate.netnih.gov Although the characterized precursor in B. cenocepacia is a 12-carbon chain, the mechanism highlights the essential role of 3-hydroxy fatty acids, including the structurally similar 3-hydroxydecanoic acid, as direct precursors in the biosynthesis of this class of signaling molecules.

Modulation of Bacterial Virulence Factors

This compound and related 3-hydroxy fatty acids can significantly influence the production of bacterial virulence factors. In the plant pathogen Ralstonia solanacearum, 3-hydroxy fatty acids function as crucial early signaling molecules. ufs.ac.za When their concentration reaches a specific threshold, it triggers an increase in the production of extracellular polysaccharide (EPS), a major virulence factor that blocks water flow in the xylem of infected plants, leading to wilting. ufs.ac.za

In Pseudomonas aeruginosa, a versatile opportunistic pathogen, (R)-3-hydroxydecanoic acid is a key intermediate in the biosynthesis of rhamnolipids, which are themselves important virulence factors. nih.govnih.gov The synthesis of rhamnolipids is tightly controlled by the quorum-sensing network. By engineering strains of P. aeruginosa to truncate the rhamnolipid synthesis pathway, researchers have been able to achieve high-level production of (R)-3-hydroxydecanoic acid, underscoring its central role as a precursor. nih.govnih.gov This connection places 3-hydroxydecanoic acid at a critical metabolic nexus that directly feeds into the production of molecules essential for the pathogenic lifestyle of P. aeruginosa.

Associated Global Metabolic Changes

The presence and metabolism of this compound are intertwined with the central fatty acid metabolism of bacteria. It is an intermediate in the fatty acid biosynthesis pathway. nih.gov Studies involving the engineered production of 3-hydroxydecanoic acid in Escherichia coli have shown that its synthesis can be enhanced by inhibiting the de novo fatty acid synthesis pathway, which suggests a competitive flux of carbon through these related pathways. ebi.ac.uk This indicates that the accumulation or external provision of 3-hydroxydecanoic acid could lead to feedback inhibition or repression of the enzymes involved in fatty acid synthesis, thereby causing a global shift in the metabolic state of the cell. Furthermore, there is evidence from studies on mammalian mitochondria that long-chain 3-hydroxy fatty acids, including 3-hydroxydecanoate (B1257068), can act as uncouplers of oxidative phosphorylation. researchgate.net This effect, if conserved in bacteria, would represent a significant metabolic impact, disrupting cellular energy production and potentially altering a wide array of metabolic processes.

Antimicrobial Activities

Beyond its role in bacterial signaling, this compound exhibits direct antimicrobial properties, particularly against fungal organisms.

Antifungal Mechanisms

This compound demonstrates broad-spectrum antifungal activity against a variety of molds and yeasts. nih.govresearchgate.netmdpi.com The primary mechanism behind this activity is believed to be its detergent-like properties, which disrupt the integrity of the fungal cell membrane. researchgate.netresearchgate.net The molecule integrates into the lipid bilayer of the fungal membrane, which leads to an increase in membrane permeability. researchgate.netresearchgate.net This disruption allows for the leakage of essential intracellular components, such as electrolytes and proteins, ultimately resulting in the disintegration of the cytoplasm and cell death. researchgate.netresearchgate.net This mode of action is similar to that of other antifungal fatty acids and is generally non-specific to the fungal species, contributing to its broad activity spectrum. nih.gov

The antifungal efficacy of 3-hydroxydecanoic acid has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against various fungal species, as detailed in the table below.

Fungal SpeciesMIC (μg/mL)
Aspergillus fumigatus100
Aspergillus nidulans50
Penicillium roqueforti25
Penicillium commune100
Kluyveromyces marxianus50
Rhodotorula mucilaginosa10
Pichia anomala50

Data sourced from Sjögren et al. (2003). nih.gov

Other Cellular and Molecular Effects (Non-Clinical Contexts)

In addition to its direct antimicrobial roles, this compound is involved in other significant cellular and molecular processes across different biological contexts.

This compound, also known by the name myrmicacin, has been identified as an inhibitor of cell division, a property known as antimitotic activity. Research has shown that it can act as an inhibitor of mitotic progression after the metaphase stage of cell division. This suggests an interference with the complex regulatory processes that govern the separation of chromosomes and the completion of mitosis.

In the context of cellular energy metabolism, long-chain 3-hydroxy fatty acids, including 3-hydroxydecanoic acid, have been shown to act as uncouplers of oxidative phosphorylation in mitochondria. These fatty acids can disrupt the normal functioning of the electron transport chain. Specifically, they have been observed to increase resting respiration (state 4) while decreasing ADP-stimulated respiration (state 3), diminishing the respiratory control ratio, and decreasing the mitochondrial membrane potential. This uncoupling effect impairs the efficient production of ATP, potentially compromising the energy homeostasis of the cell.

This compound is a fundamental structural component of lipopolysaccharide (LPS), a major constituent of the outer membrane of Gram-negative bacteria. mdpi.com LPS, also known as endotoxin (B1171834), is composed of three domains: the O-antigen, a core oligosaccharide, and Lipid A. 3-hydroxy fatty acids are integral to the Lipid A portion, which anchors the LPS molecule into the bacterial membrane. The Lipid A moiety is responsible for much of the biological activity of LPS, including its ability to trigger a strong immune response in mammals. The specific structure of the fatty acid chains within Lipid A, including the presence of 3-hydroxydecanoic acid, can vary between different bacterial species. mdpi.com

Chemoattractant Properties in Cellular Models

Currently, there is a notable absence of specific research findings and detailed data on the chemoattractant properties of this compound in cellular models within the available scientific literature. While the broader class of medium-chain 3-hydroxy fatty acids has been investigated for various biological activities, direct studies focusing on the ability of this compound to attract immune cells such as neutrophils or macrophages in controlled in vitro environments are not presently available.

Research into the immunomodulatory effects of fatty acids is an active area of investigation. Studies have explored how different types of fatty acids, including short-chain and polyunsaturated fatty acids, can influence inflammatory responses and immune cell migration. For instance, some fatty acids have been shown to act as signaling molecules that can either promote or inhibit the movement of leukocytes. However, specific data detailing the chemotactic potential of this compound, including concentration-dependent effects on cell migration or the specific receptors involved in such a process, remains to be elucidated.

Consequently, data tables summarizing research findings on the chemoattractant properties of this compound in various cellular models cannot be provided at this time. Further investigation is required to determine if this compound possesses any chemoattractant or chemorepellent properties and to understand the potential molecular mechanisms underlying such activities.

Synthetic Approaches in Laboratory Settings

Chiral Synthesis of (3S)-3-Hydroxydecanoic Acid

The creation of the specific (S)-stereoisomer of 3-hydroxydecanoic acid is a primary focus of synthetic efforts, ensuring the biological relevance and activity of the final product or the larger molecule it is a part of.

Stereoselective methods are designed to favor the formation of one stereoisomer over another. The Keck asymmetric allylation is a powerful reaction for creating chiral homoallylic alcohols from aldehydes. researchgate.netrsc.org This reaction typically uses a chiral catalyst, such as a complex of titanium with BINOL (1,1'-Bi-2-naphthol), to direct the addition of an allyl group to an aldehyde, establishing a new stereocenter with predictable stereochemistry. wikipedia.orglibretexts.org This homoallylic alcohol can then be further manipulated to yield the desired 3-hydroxy acid structure. The high enantioselectivity of the Keck allylation makes it a valuable tool in the synthesis of complex natural products. researchgate.netrsc.orgrsc.org

Enantioselective acetylation is another key strategy, often employed in the kinetic resolution of a racemic mixture of alcohols. In this process, an enzyme, such as a lipase, or a chiral chemical catalyst selectively acylates one enantiomer of the alcohol, leaving the other unreacted. mdpi.comacs.org This allows for the separation of the two enantiomers. For instance, a racemic mixture of 3-hydroxy esters can be resolved through lipase-biocatalyzed enantioselective acetylation, where the enzyme preferentially acetylates one enantiomer, allowing the desired (S)-enantiomer to be isolated with high purity. nih.govfrontiersin.org While effective, a limitation of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. acs.org Dynamic kinetic resolution (DKR) can overcome this yield limitation by continuously racemizing the slow-reacting enantiomer, potentially converting nearly 100% of the starting material to the desired acylated product. mdpi.comnih.gov

The asymmetric reduction of prochiral ketones, specifically β-keto esters or 3-keto acids, is a direct and efficient route to chiral β-hydroxy acids. mdpi.com This transformation can be achieved using various methods, including chemical catalysts and biocatalysts. Engineered ketoreductases (KREDs) have emerged as powerful tools for this purpose, offering high enantioselectivity under mild reaction conditions. researchgate.net These enzymes, used either as isolated proteins or within whole microbial cells, can reduce the ketone group of a 3-keto acid derivative to a hydroxyl group, creating the (S)-configuration with high precision. mdpi.comresearchgate.net Chemical methods, such as catalytic transfer hydrogenation using chiral ruthenium complexes, have also been developed for the enantioselective reduction of α-keto esters, which can be precursors to the desired 3-hydroxy acids. researcher.life

Integration as a Chiral Fragment in Total Synthesis of Complex Natural Products (e.g., Lipodepsipeptides)

This compound is a common structural motif found in various complex natural products, particularly lipodepsipeptides and rhamnolipids. nih.govfrontiersin.org Rhamnolipids, for example, are glycolipidic biosurfactants composed of a rhamnose sugar head and a 3-(hydroxyalkanoyloxy)alkanoic acid (HAA) fatty acid tail, which often consists of two 3-hydroxydecanoic acid units. nih.govfrontiersin.org Therefore, the efficient synthesis of enantiopure this compound is a critical step in the total synthesis of these larger, biologically active molecules. researchgate.net It serves as a key chiral building block, where its pre-established stereochemistry is incorporated into the final complex structure.

Principles of Green Chemistry in Synthetic Design

Modern synthetic chemistry increasingly emphasizes the principles of green chemistry to reduce environmental impact. The synthesis of 3-hydroxydecanoic acid derivatives from levoglucosenone (B1675106) is a prime example of this approach. nih.govfrontiersin.org This pathway aligns with several green chemistry principles:

Use of Renewable Feedstocks : The starting material, levoglucosenone, is derived from cellulosic waste, a renewable biomass source. nih.govfrontiersin.orgresearchgate.net

Atom Economy : The reactions are designed to maximize the incorporation of atoms from the reactants into the final product.

Use of Safer Solvents and Reagents : Efforts are made to replace toxic reagents and solvents with more environmentally benign alternatives. For instance, an organic solvent-free Baeyer–Villiger oxidation using hydrogen peroxide can be employed. nih.gov

Reduced Derivatizations : The synthetic route is designed to minimize the use of protecting groups, which reduces the number of steps and waste generation. nih.govfrontiersin.org

Catalysis : The use of catalytic reagents is preferred over stoichiometric ones. The synthesis from levoglucosenone employs Amberlyst, an acid catalyst, in one of the steps. nih.gov

This approach not only provides a more sustainable route to the target molecule but also often leads to more efficient and cost-effective processes. nih.govfrontiersin.org

Specific Reaction Methodologies (e.g., Michael Addition, Baeyer–Villiger Oxidation, Bernet–Vasella Reaction, Cross-Metathesis)

The synthesis of (R)-3-hydroxydecanoic acid from levoglucosenone showcases a sequence of powerful organic reactions. nih.govfrontiersin.org

Michael Addition : The synthesis often begins with an oxa-Michael addition of an alcohol to the α,β-unsaturated ketone system of levoglucosenone. This step sets up the initial carbon framework. nih.gov

Baeyer–Villiger Oxidation : This reaction is a classic method for converting a ketone into an ester or a lactone. nih.govrsc.orgnih.gov In the levoglucosenone route, an organic solvent-free Baeyer–Villiger oxidation mediated by hydrogen peroxide is used to transform a cyclic ketone intermediate into a lactone, which is a key structural transformation. nih.govresearchgate.net This reaction is a cornerstone in the synthesis of many natural products. nih.govnih.gov

Bernet–Vasella Reaction : This reaction is employed for the fragmentation of specific carbohydrate-derived structures, leading to the formation of a functionalized acyclic chain. nih.gov

Cross-Metathesis : Olefin metathesis is a versatile method for the formation of carbon-carbon double bonds. acs.orgias.ac.inias.ac.in Specifically, cross-metathesis is used in the final stages of the synthesis to elongate the fatty acid chain to the desired ten-carbon length. nih.govfrontiersin.org This reaction, often catalyzed by ruthenium-based catalysts, involves reacting an intermediate alkene with another olefin to construct the final carbon skeleton of the decanoic acid chain. acs.orgresearchgate.netrsc.org

Table of Synthetic Reactions and Their Roles

Reaction Role in Synthesis of this compound Derivatives
Keck Asymmetric Allylation Establishes the chiral center at C3 by stereoselectively adding an allyl group to a precursor aldehyde. researchgate.netwikipedia.org
Enantioselective Acetylation Separates a racemic mixture of 3-hydroxy esters by selectively acylating one enantiomer, allowing for the isolation of the desired (S)-enantiomer. mdpi.comacs.orgnih.gov
Enantioselective Reduction Directly creates the chiral hydroxyl group by reducing a 3-keto acid precursor using a chiral catalyst or enzyme (e.g., KRED). mdpi.comresearchgate.net
Michael Addition Used in the levoglucosenone route to add a nucleophile across the double bond, initiating the construction of the carbon skeleton. nih.gov
Baeyer–Villiger Oxidation Converts a cyclic ketone intermediate into a lactone, which is a key step in rearranging the carbon framework. nih.govnih.govnih.gov
Bernet–Vasella Reaction Fragments a carbohydrate-derived intermediate to form the open-chain hydroxy acid precursor. nih.gov
Cross-Metathesis Elongates the carbon chain to the final ten-carbon length by forming a new double bond, which is subsequently reduced. nih.govfrontiersin.orgresearchgate.net

Analytical and Detection Methodologies

Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry (GC-MS))

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of (3S)-3-hydroxydecanoic acid. This method is frequently employed for the characterization of polyhydroxyalkanoates (PHAs), where this compound is a common monomeric unit ntu.edu.sgtandfonline.com. For GC analysis, the non-volatile hydroxy acid must first be converted into a volatile derivative, typically a methyl ester tandfonline.com.

During GC-MS analysis, the derivatized this compound is separated from other components in the sample based on its retention time on the chromatographic column. The subsequent mass spectrometry analysis provides a mass spectrum with characteristic fragmentation patterns, allowing for its definitive identification. The electron impact mass spectrum of the derivatized 3-hydroxydecanoic acid shows a weak molecular ion peak, but a major fragment ion (base ion) arising from α-cleavage at the C3 position of the molecule is typically observed, which is instrumental for its identification researchgate.net. In the analysis of medium-chain-length PHAs, 3-hydroxydecanoate (B1257068) (3HD) has been identified alongside other monomers like 3-hydroxyhexanoate (B1247844) (3HHx) and 3-hydroxyoctanoate (B1259324) (3HO) using GC-MS tandfonline.com.

The robustness of GC-based methods makes them preferable for initial analysis due to the relative ease of sample preparation and cost-effectiveness compared to techniques like Nuclear Magnetic Resonance (NMR) spectroscopy ntu.edu.sg. While Gas Chromatography with Flame Ionization Detection (GC-FID) is also used, GC-MS provides higher specificity and structural information, which is crucial for unambiguous identification ntu.edu.sg.

Table 1: GC-MS Parameters for 3-Hydroxy Fatty Acid Analysis

Parameter Typical Condition Reference
Column HP-5MS capillary column lipidmaps.org
Injection Mode Split/Splitless mdpi.com
Initial Oven Temperature 80 °C lipidmaps.org
Temperature Program Ramped increases to final temperatures around 290 °C lipidmaps.org
Detection Mode Selected Ion Monitoring (SIM) or Full Scan tandfonline.comlipidmaps.org

| Derivatization | Methylation or Silylation | tandfonline.comlipidmaps.org |

Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical prerequisite for the successful analysis of this compound by GC-MS. This process typically involves hydrolysis, extraction, and derivatization lipidmaps.orgoup.com.

Hydrolysis: When this compound is part of a larger structure, such as a PHA polymer or the lipid A moiety of lipopolysaccharides, a hydrolysis step is necessary to liberate the free acid. This can be achieved through either acidic or alkaline hydrolysis oup.com. For instance, samples can be treated with sodium hydroxide (B78521) (NaOH) to hydrolyze ester linkages lipidmaps.org.

Extraction: Following hydrolysis, the liberated 3-hydroxyalkanoic acids are extracted from the aqueous sample matrix into an organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for this purpose. The sample is typically acidified with an acid like hydrochloric acid (HCl) prior to extraction to ensure the hydroxy acids are in their protonated, less polar form, facilitating their transfer into the organic phase lipidmaps.org.

Derivatization: Derivatization is a crucial step to increase the volatility and thermal stability of the analyte for GC analysis. This involves converting the polar carboxyl and hydroxyl functional groups into less polar derivatives semanticscholar.orgcolostate.edu.

Silylation: This is a common method where active hydrogens in the hydroxyl and carboxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in combination with trimethylchlorosilane (TMCS), are used for this purpose lipidmaps.orgsigmaaldrich.com. The reaction is typically carried out at elevated temperatures (e.g., 80 °C) lipidmaps.org.

Alkylation (Esterification): This process, most often methylation, converts the carboxylic acid group into its corresponding ester. Methanolysis, using methanol (B129727) in the presence of an acid or base catalyst, is a widely used technique, especially for analyzing PHA monomers tandfonline.comcolostate.edu. Reagents like trimethyl sulfonium (B1226848) hydroxide (TMSH) can also be used for rapid, online derivatization into fatty acid methyl esters (FAMEs) mdpi.com.

The choice of derivatization reagent depends on the specific functional groups present in the molecule and the analytical requirements gcms.cz.

Qualitative and Quantitative Analysis in Biological Matrices and Culture Media

The analysis of this compound in complex biological matrices, such as blood, tissues, and bacterial culture media, requires highly sensitive and specific methods for both its detection (qualitative analysis) and measurement (quantitative analysis) lipidmaps.orgebi.ac.uk.

Qualitative Analysis: The identification of this compound is typically achieved by comparing the retention time and mass spectrum of the analyte in a sample to that of an authentic standard analyzed under the same GC-MS conditions ntu.edu.sg. The presence of characteristic fragment ions in the mass spectrum provides a high degree of confidence in its identification researchgate.net.

Quantitative Analysis: For accurate quantification, stable isotope dilution mass spectrometry is a powerful and widely used technique lipidmaps.orgnih.gov. This method involves adding a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled 3-hydroxydecanoic acid) to the sample at the beginning of the preparation process lipidmaps.org. This internal standard behaves chemically and physically almost identically to the native analyte throughout the extraction and derivatization steps. The ratio of the signal from the native analyte to the signal from the labeled internal standard is measured by the mass spectrometer. This ratio is then used to calculate the concentration of the native analyte in the original sample, correcting for any losses that may have occurred during sample processing lipidmaps.org.

This quantitative approach has been applied to determine the concentration of 3-hydroxy fatty acids in various samples, including plasma, to study metabolic disorders and in bacterial culture supernatants to monitor its production lipidmaps.orgebi.ac.ukresearchgate.net. For example, studies have quantified the levels of 3-hydroxy fatty acids in blood from rats to investigate their origin, distinguishing between endotoxin (B1171834) sources and mammalian metabolism nih.gov. The analysis is often performed in the selected ion monitoring (SIM) mode, which increases sensitivity by focusing the mass spectrometer on detecting only specific ions characteristic of the analyte and its internal standard lipidmaps.org.

Table 2: Common Derivatization Reagents for 3-Hydroxydecanoic Acid Analysis

Reagent Name Abbreviation Target Functional Group(s) Derivative Formed
N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA Hydroxyl, Carboxyl Trimethylsilyl (TMS) ether/ester
Trimethylchlorosilane TMCS Catalyst for silylation -
Methanol / Sulfuric Acid - Carboxyl Methyl ester

Future Research Directions and Biotechnological Applications

Advanced Metabolic Engineering for Bioproduction Efficiency

The microbial synthesis of (3S)-3-hydroxydecanoic acid and other medium-chain-length 3-hydroxyalkanoic acids (mcl-3HAs) is a key focus of biotechnological research, aiming to replace chemical synthesis with more sustainable and efficient bioproduction platforms. Advanced metabolic engineering strategies are being employed to optimize microbial cell factories, primarily Escherichia coli and Pseudomonas putida, for enhanced production from renewable, non-related carbon sources like glucose and fructose (B13574).

A central strategy involves harnessing and redirecting the fatty acid de novo synthesis pathway. The (R)-3-hydroxydecanoyl-acyl carrier protein-coenzyme A transacylase (PhaG) is a crucial enzyme that links this pathway to polyhydroxyalkanoate (PHA) production by converting the intermediate (R)-3-hydroxydecanoyl-ACP to (R)-3-hydroxydecanoyl-CoA. polymer.cn Heterologous expression of the phaG gene from P. putida in E. coli has been shown to enable the extracellular production of 3-hydroxydecanoic acid (3HD). ebi.ac.uk Research has demonstrated that the production of 3HD in recombinant E. coli can be significantly influenced by the carbon source, with fructose yielding approximately three times more product than glucose under similar conditions. ebi.ac.uk

Further enhancements have been achieved by co-expressing phaG with the tesB gene, which encodes for thioesterase II. polymer.cnebi.ac.uk Studies revealed a synergistic relationship where the expression of tesB and phaG can up-regulate each other, significantly boosting 3HD synthesis. ebi.ac.uk Thioesterase II is believed to play a critical role in cleaving the CoA-ester of 3-hydroxydecanoyl-CoA to release the free acid. polymer.cn To further channel metabolic flux towards 3HD, inhibitors of fatty acid synthesis, such as triclosan (B1682465), have been used, resulting in a 20-40% increase in production. ebi.ac.uk

In Pseudomonas putida, a natural producer of mcl-PHAs, metabolic engineering has focused on both precursor supply and downstream processing. Overexpression of genes like fadL (long-chain fatty acid transport protein) and fadD (acyl-CoA synthetase) can reinforce the β-oxidation pathway, increasing the pool of precursors for 3HA synthesis. oup.com Concurrently, expressing a PHA depolymerase gene (phaZ) allows for the hydrolysis of intracellular PHA stores to release 3HA monomers into the extracellular medium. oup.com Combining these strategies in a fed-batch fermentation process has led to significant titers of extracellular 3HAs. oup.com More advanced systems-level approaches include the use of genome-reduced P. putida strains, which can exhibit higher PHA productivity. scilit.com Targeted gene deletions, such as knocking out phaZ to block PHA degradation or fadBA to suppress competing β-oxidation, coupled with the overexpression of key synthesis genes (phaC1, alkK), have substantially increased PHA content from lignin-derived aromatic compounds. scilit.com

Table 1: Metabolic Engineering Strategies for this compound Production

StrategyGene(s) / Pathway TargetedHost OrganismObjective & Outcome
Pathway Introduction phaG ( (R)-3-hydroxydecanoyl-ACP:CoA transacylase)Escherichia coliLinks fatty acid de novo synthesis to 3HD production, enabling synthesis from non-related carbon sources. ebi.ac.uk
Synergistic Expression phaG and tesB (thioesterase II)Escherichia coliCo-expression leads to mutual upregulation and enhanced 3HD secretion. polymer.cnebi.ac.uk
Pathway Reinforcement fadL (fatty acid transport) and fadD (acyl-CoA synthetase)Pseudomonas putidaStrengthens the β-oxidation pathway to increase precursor supply for 3HA synthesis. oup.com
Product Release phaZ (PHA depolymerase)Pseudomonas putidaOverexpression facilitates the hydrolysis of intracellular PHA and the release of 3HA monomers. oup.com
Blocking Competing Pathways ΔphaZ, ΔfadBAPseudomonas putidaDeletion of genes for PHA degradation and β-oxidation channels more precursors to the desired product. scilit.com
Flux Enhancement Overexpression of phaC1 (PHA synthase) and alkK (alkane hydroxylase)Pseudomonas putidaIncreases the catalytic capacity for PHA synthesis. scilit.com

Elucidation of Novel Biological Functions and Signal Transduction Pathways

This compound is increasingly recognized not just as a metabolic intermediate or structural component, but as a biologically active signaling molecule with diverse functions affecting host-pathogen interactions, immune responses, and cellular processes. ufs.ac.za It is a major component of the lipid A moiety of lipopolysaccharide (LPS) in many Gram-negative bacteria, including Pseudomonas aeruginosa. chemicalbook.com However, research has shown that it also exists in a free form and exerts specific biological effects. ufs.ac.za

One of the most significant roles identified for 3-hydroxydecanoic acid is its ability to modulate the host immune system. Studies have demonstrated its anti-inflammatory, anti-allergic, and anti-pruritic properties. nih.gov In murine macrophages (RAW264.7 cells), 3-HDA can inhibit LPS-induced morphological changes and reduce the expression of reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2). nih.gov In mast cells (RBL-2H3), it suppresses degranulation and significantly reduces the release of histamine (B1213489) and β-hexosaminidase, key mediators of allergic reactions. nih.gov Furthermore, in human keratinocytes (HaCaT cells), 3-HDA can inhibit the secretion of the inflammatory cytokine IL-31 and downregulate the activity of the transient receptor potential vanilloid 1 (TRPV1), a key receptor involved in pain and itching, by preventing Ca2+ release. nih.gov

In the context of plant immunity, 3-hydroxydecanoic acid acts as a microbe-associated molecular pattern (MAMP). researchgate.net It can activate plant defenses by triggering immunity dependent on the LORE (lipooligosaccharide-specific reduced elicitation) receptor, thereby increasing resistance to pathogens in plants like Arabidopsis. researchgate.net

Research also points to its function in signal transduction, potentially through G-protein coupled receptors. ufs.ac.za Early studies noted that microbial 3-hydroxy fatty acids are strong chemotactic agents and can affect signal transduction in human neutrophils and tumor cells. ufs.ac.za More recent work suggests they may have anti-phagocytic qualities. For instance, related 3-hydroxy fatty acids can impair the uptake of fungal cells by amoebas (a model for macrophages) by suppressing proteins that promote phagocytosis. ufs.ac.za This implicates 3-hydroxy fatty acids as potential virulence factors during microbial infections. ufs.ac.za

Additionally, 3-hydroxydecanoic acid exhibits broad-spectrum antifungal activity against various species, including Fusarium graminearum. researchgate.net Its mechanism of action is thought to involve integration into the fungal cell membrane, which increases permeability and causes leakage of essential cellular components, leading to cell death. researchgate.net

Development of Sustainable and Environmentally Benign Synthesis Routes

The synthesis of enantiomerically pure this compound is of significant interest due to its role as a key precursor for rhamnolipids and other fine chemicals. frontiersin.orgnih.gov Traditional chemical synthesis routes often suffer from drawbacks such as the use of toxic solvents (e.g., methanol (B129727), chloroform), hazardous reagents, atom-consuming protection/deprotection steps, and restrictive reaction conditions like very low temperatures. frontiersin.orgresearchgate.net These factors are misaligned with the principles of green chemistry, prompting the development of more sustainable and environmentally benign alternatives.

Biocatalysis offers a powerful tool for green synthesis. Microbial catalysts possessing nitrile hydratase and amidase activities have been shown to efficiently hydrolyze 3-hydroxyalkanenitriles into the corresponding 3-hydroxyalkanoic acids. researchgate.net For instance, organisms like Acidovorax facilis and Comamonas testosteroni can convert substrates like 3-hydroxyvaleronitrile to 3-hydroxyvaleric acid in high yields (99-100%) and at high concentrations. researchgate.net This enzymatic route avoids harsh chemical reagents and operates under mild conditions, making it an attractive and sustainable alternative for producing various 3-hydroxyalkanoic acids.

Table 2: Comparison of Synthesis Routes for 3-Hydroxydecanoic Acid

Synthesis RouteStarting Material(s)Key FeaturesSustainability Aspects
Traditional Chemical Synthesis Various petrochemical precursorsMulti-step, requires protection/deprotection, low temperaturesOften uses toxic solvents and reagents; not atom-economical. frontiersin.orgresearchgate.net
Reformatsky Condensation Aldehydes/ketones, α-halo estersZinc-mediated reactionProduces a racemic mixture; may use organic solvents. frontiersin.org
Green Synthesis from Biomass Levoglucosenone (B1675106) (from cellulose)7-step pathway, uses chiral pool starting materialBio-based renewable feedstock; avoids enantioselective steps; aims to reduce toxic reagents. nih.govresearchgate.net
Biocatalytic Hydrolysis 3-HydroxyalkanenitrilesUses whole-cell catalysts with nitrile hydratase/amidase activityEnvironmentally benign (aqueous, mild conditions); high yields and specificity. researchgate.net

Application as a Chiral Building Block for Fine Chemicals and Pharmaceuticals

The stereospecific nature of this compound makes it a valuable chiral building block for the synthesis of complex, high-value molecules, particularly in the pharmaceutical and fine chemical industries. nih.gov Its defined stereocenter and bifunctional nature (a hydroxyl group and a carboxylic acid group) allow for its incorporation into larger structures with precise three-dimensional arrangements, which is often critical for biological activity.

A primary application is in the synthesis of rhamnolipids. frontiersin.org Rhamnolipids are microbially produced biosurfactants composed of a rhamnose sugar head group and a fatty acid tail, which is typically a 3-(3-hydroxyalkanoyloxy)alkanoic acid dimer formed from two (R)-3-hydroxy fatty acid molecules. nih.gov These compounds have significant commercial potential in the cosmetic, pharmaceutical, and agricultural sectors due to their excellent surfactant properties, biodegradability, and biological activities, such as acting as crop protection agents. frontiersin.orgnih.gov The development of efficient synthetic routes to (R)-3-hydroxydecanoic acid is therefore crucial for producing specific rhamnolipid congeners and studying their structure-activity relationships. frontiersin.org

In pharmaceutical research, this compound and related structures are used to create novel bioactive compounds. For example, it has been conjugated to peptides to enhance their therapeutic properties. nih.gov Studies have shown that attaching (R)-3-hydroxydecanoic acid to an anti-cancer peptide significantly enhances its activity against cancer cells. nih.gov The length of the fatty acid chain was found to be a critical factor, with nine and ten-carbon chains being the most effective at improving the peptide's efficacy. nih.gov This approach demonstrates how the lipophilic and chiral nature of the acid can be used to modify the structure and function of biopharmaceuticals.

The principle of using β-hydroxy acids as chiral synthons is well-established. For instance, the stereoselective synthesis of analogues like (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid has been developed for incorporation into cyclic enkephalin analogues to probe opioid receptor activity. nih.gov While in that specific case, the introduction of the β-hydroxyl group was not tolerated at the opioid receptors, the study exemplifies the methodology of using such chiral building blocks to systematically modify peptide structures and investigate structure-activity relationships for drug discovery. nih.gov The availability of enantiomerically pure β-hydroxy acids is essential for these types of detailed pharmacological investigations.

Q & A

Q. What are the recommended methods for synthesizing racemic 3-hydroxydecanoic acid in a laboratory setting?

Racemic 3-hydroxydecanoic acid can be synthesized via a modified Reformatsky reaction. This involves reacting octanal with ethyl-2-bromoacetate to form ethyl 3-hydroxydecanoate, followed by saponification using aqueous NaOH to yield a 1:1 mixture of (R)- and (S)-enantiomers . Chiral gas chromatography (GC) with phases like β-DEX™ or Cyclosil-B columns is recommended for enantiomeric resolution and verification .

Q. How should 3-hydroxydecanoic acid be stored and handled to ensure stability?

  • Storage : Store at -20°C in airtight containers to prevent degradation. For long-term stability in solution, use solvents like ethanol, methanol, or chloroform, and store at -80°C under inert gas (e.g., nitrogen) .
  • Handling : Use gloves and avoid exposure to high temperatures (>100°C) to prevent pyrolysis artifacts (e.g., compound E in GC analysis) .

Q. What is the role of 3-hydroxydecanoic acid in bacterial polyhydroxyalkanoate (PHA) synthesis?

3-Hydroxydecanoic acid is a short-chain-length (SCL) monomer in PHAs, which are bacterial carbon storage polymers. Recombinant Escherichia coli expressing the phaG gene produces 3-hydroxydecanoic acid via (R)-3-hydroxydecanoyl-acyl carrier protein-CoA transacylase activity .

Advanced Research Questions

Q. How can chiral resolution of (3S)-3-hydroxydecanoic acid be optimized to avoid co-elution with other hydroxy fatty acids?

  • Chiral GC : Use β-DEX™ columns with temperature gradients (e.g., 100°C to 220°C at 3°C/min). Confirm enantiopurity by spiking with authentic (R)-3-hydroxydecanoic acid (myrmicacin) and comparing retention times .
  • Artifact Mitigation : Lower GC injector temperatures (<250°C) to prevent thermal decomposition into compound E, a common artifact .

Q. What metabolic pathways involve 3-hydroxydecanoic acid, and how are they linked to mitochondrial disorders?

3-Hydroxydecanoic acid accumulates in disorders of mitochondrial β-oxidation, particularly deficiencies in long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD). Detection in serum or plasma via stable isotope dilution-GC-MS is a diagnostic biomarker. Sample preparation involves derivatization with MSTFA (N-methyl-N-trimethylsilyl-trifluoroacetamide) to enhance volatility .

Q. How can bacterial strains be engineered to enhance 3-hydroxydecanoic acid production for PHA research?

  • Gene Knockout : Use tesB-negative E. coli strains (e.g., CH01) to block thioesterase II activity, redirecting flux toward 3-hydroxydecanoic acid synthesis .
  • Heterologous Expression : Introduce phaG from Pseudomonas aeruginosa to enable conversion of (R)-3-hydroxydecanoyl-ACP to 3-hydroxydecanoic acid .

Q. What contradictions exist in the literature regarding the biological activity of 3-hydroxydecanoic acid enantiomers?

  • Antimitotic Activity : (R)-3-hydroxydecanoic acid (myrmicacin) exhibits antimitotic properties, while (S)-enantiomers are less studied .
  • Artifact Confusion : Pyrolysis-derived compound E in GC analysis may be misidentified as a biological metabolite unless injector conditions are carefully controlled .

Methodological Tables

Analytical Parameter Technique Key Conditions Reference
Purity AssessmentTLCHexane/ethyl ether/acetic acid (70:30:2 v/v)
Enantiomeric ResolutionChiral GCβ-DEX™ column, 100–220°C gradient
Quantification in SerumGC-MS with DerivatizationMSTFA derivatization, m/z 188 → 89
Bacterial Production YieldphaG-Expressing E. coli0.5–1.2 g/L in optimized media

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.